2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran 2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran
Brand Name: Vulcanchem
CAS No.: 86958-48-7
VCID: VC21172591
InChI: InChI=1S/C8H14ClNO4/c1-8(9,10(11)12)6-14-7-4-2-3-5-13-7/h7H,2-6H2,1H3
SMILES: CC(COC1CCCCO1)([N+](=O)[O-])Cl
Molecular Formula: C8H14ClNO4
Molecular Weight: 223.65 g/mol

2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran

CAS No.: 86958-48-7

Cat. No.: VC21172591

Molecular Formula: C8H14ClNO4

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran - 86958-48-7

Specification

CAS No. 86958-48-7
Molecular Formula C8H14ClNO4
Molecular Weight 223.65 g/mol
IUPAC Name 2-(2-chloro-2-nitropropoxy)oxane
Standard InChI InChI=1S/C8H14ClNO4/c1-8(9,10(11)12)6-14-7-4-2-3-5-13-7/h7H,2-6H2,1H3
Standard InChI Key XXIXCGZPUSLGPY-UHFFFAOYSA-N
SMILES CC(COC1CCCCO1)([N+](=O)[O-])Cl
Canonical SMILES CC(COC1CCCCO1)([N+](=O)[O-])Cl

Introduction

2-(2-Chloro-2-nitropropoxy)tetrahydro-2H-pyran is a synthetic organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry and organic synthesis. With the molecular formula C8H14ClNO4C_8H_{14}ClNO_4 and a molecular weight of approximately 223.65 g/mol, this compound features a tetrahydropyran ring substituted by a 2-chloro-2-nitropropoxy group, which imparts significant reactivity due to the presence of halogen and nitro functional groups.

Chemical Identifiers

  • InChIKey: XXIXCGZPUSLGPY-UHFFFAOYSA-N

  • SMILES: CC(COC1CCCCO1)(N+[O-])Cl

Synthesis of 2-(2-Chloro-2-nitropropoxy)tetrahydro-2H-pyran

The synthesis of this compound typically involves multi-step organic synthesis techniques, which may include:

  • Formation of the tetrahydropyran ring.

  • Introduction of the chloro and nitro substituents through nucleophilic substitution reactions.

  • Purification and characterization using techniques such as NMR and mass spectrometry.

This synthetic pathway allows for the precise construction of the desired molecular framework, highlighting its versatility in organic synthesis.

Potential Applications

The unique structural features of 2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran suggest several potential applications:

  • Medicinal Chemistry: The compound may exhibit biological activity due to its reactive functional groups, warranting further investigation into its pharmacological properties.

  • Organic Synthesis: It serves as an intermediate in the preparation of various compounds, including olefins, butenolides, and nitro butyrolactones, making it valuable in synthetic organic chemistry.

Comparison with Related Compounds

Several compounds share structural similarities with 2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran. A comparative analysis is presented in the table below:

Compound NameMolecular FormulaKey Features
2-(Bromoethoxy)tetrahydro-2H-pyranC8H14BrOC_8H_{14}BrOContains bromine instead of chlorine
3-(Chloropropoxy)tetrahydro-2H-pyranC8H14ClOC_8H_{14}ClODifferent substitution pattern
4-(Nitrophenoxy)tetrahydro-2H-pyranC8H10N2O3C_8H_{10}N_2O_3Contains a nitrophenyl group

The uniqueness of 2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran lies in its specific combination of chlorine and nitro groups on a tetrahydropyran scaffold, which may confer distinct reactivity patterns and biological activities compared to other similar compounds.

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